molecular formula C11H10ClNO2 B051159 Ethyl 2-(2-chlorophenyl)-2-cyanoacetate CAS No. 4383-51-1

Ethyl 2-(2-chlorophenyl)-2-cyanoacetate

Cat. No. B051159
CAS RN: 4383-51-1
M. Wt: 223.65 g/mol
InChI Key: RASKCCDHQWXWHO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)-2-cyanoacetate is a chemical compound that has garnered attention in various scientific studies due to its intriguing chemical structure and potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of Ethyl 2-(2-chlorophenyl)-2-cyanoacetate and related compounds involves multiple steps, including reacting ethyl cyanoacetate with different chlorophenyl-containing compounds. These processes employ various catalysts and conditions to achieve the desired product. For example, ethyl cyanoacetate has been used as a cyanating agent in palladium-catalyzed reactions to produce nitriles efficiently from aryl halides, indicating its utility in synthetic organic chemistry (Zheng, Yu, & Shen, 2012).

Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-chlorophenyl)-2-cyanoacetate derivatives has been determined using various spectroscopic techniques and X-ray crystallography. These studies reveal the geometry, conformation, and crystalline structure of the compound, providing insight into its chemical behavior. For instance, single-crystal X-ray structure analysis has been performed on polymorphs of related ethyl 2-cyanoacetate derivatives, showing differences in molecular geometries and hydrogen bonding patterns (Ramazani et al., 2019).

Scientific Research Applications

Structural Analysis

  • Scientific Field : Structural Chemistry .
  • Application Summary : Ethyl 2-(2-chlorophenyl)-2-cyanoacetate is used in the structural analysis of polymorphs .
  • Methods of Application : The method involves single crystal X-ray structure analysis of two polymorphs of the compound .
  • Results : The molecular geometries are the same in I and II, and the same bifurcated O-H⋯O hydrogen bonds (involving hydroxyl and ester C=O groups) exist between the adjacent molecules .

Biological Potential of Indole Derivatives

  • Scientific Field : Pharmaceutical Sciences .
  • Application Summary : Ethyl 2-(2-chlorophenyl)-2-cyanoacetate, as an indole derivative, has various biological applications .
  • Methods of Application : The compound binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
  • Results : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis of Ketamine

  • Scientific Field : Organic Chemistry .
  • Application Summary : Ethyl 2-(2-chlorophenyl)-2-cyanoacetate is used in the synthesis of ketamine .
  • Methods of Application : The synthesis of this drug has been done in five steps .
  • Results : A new and efficient protocol has been developed for the synthesis of ketamine .

Synthesis of Anti-depressant Molecules

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Ethyl 2-(2-chlorophenyl)-2-cyanoacetate is used in the synthesis of anti-depressant molecules .
  • Methods of Application : The compound is used in a series of chemical reactions to produce the final anti-depressant molecule .
  • Results : The synthesized anti-depressant molecules have shown promising results in preliminary tests .

properties

IUPAC Name

ethyl 2-(2-chlorophenyl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)9(7-13)8-5-3-4-6-10(8)12/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASKCCDHQWXWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-chlorophenyl)-2-cyanoacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Hachiya, S Shimada, M Fukutomi, R Miura… - …, 2019 - Wiley Online Library
Synthesis of α‐carbolines is developed using palladium‐catalyzed intramolecular amination of 3‐(2‐chlorophenyl)‐2‐aminopyridines prepared by deprotection of 2‐iminopyridines …
Y Shan, L Su, Z Zhao, D Chen - Advanced Synthesis & …, 2021 - Wiley Online Library
Nitrogen‐containing heterocycles have attracted considerable attention due to their extensive applications in the fields of organic synthesis, pharmaceuticals, agrochemicals, and …
Number of citations: 28 onlinelibrary.wiley.com

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